molecular formula C20H18N2O2S B5205734 N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethylbenzamide

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethylbenzamide

Cat. No.: B5205734
M. Wt: 350.4 g/mol
InChI Key: CZWBMMDSPWQYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethylbenzamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthalene ring, a carbamothioyl group, and a dimethylbenzamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethylbenzamide typically involves the condensation reaction of 6-hydroxynaphthalen-1-ylamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product

Properties

IUPAC Name

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-12-6-7-15(10-13(12)2)19(24)22-20(25)21-18-5-3-4-14-11-16(23)8-9-17(14)18/h3-11,23H,1-2H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWBMMDSPWQYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC(=C3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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